N-[1-(3-chlorophenyl)cyclopentyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide
Description
N-[1-(3-chlorophenyl)cyclopentyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group attached to a chlorophenyl ring and a cyclopropyl group linked to an acetamide moiety, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)cyclopentyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3S/c1-24(22,23)13-17(9-10-17)12-16(21)20-18(7-2-3-8-18)14-5-4-6-15(19)11-14/h4-6,11H,2-3,7-10,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKSHGBSYRSKIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC1)CC(=O)NC2(CCCC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chlorophenyl)cyclopentyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide typically involves multiple steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the formation of the cyclopentyl intermediate through a cyclization reaction.
Chlorophenyl Attachment: The chlorophenyl group is then introduced via a substitution reaction, often using a chlorinating agent.
Cyclopropyl Group Introduction: The cyclopropyl group is added through a cyclopropanation reaction, which may involve reagents like diazomethane.
Acetamide Formation: Finally, the acetamide moiety is formed through an amidation reaction, typically using acetic anhydride and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chlorophenyl)cyclopentyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-[1-(3-chlorophenyl)cyclopentyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding or inhibition, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-chlorophenyl)cyclopentyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide: shares structural similarities with other cyclopentyl and cyclopropyl derivatives.
N-[1-(3-chlorophenyl)cyclopentyl]acetamide: Lacks the cyclopropyl group.
N-[1-(3-chlorophenyl)cyclopropyl]acetamide: Lacks the cyclopentyl group.
Uniqueness
The unique combination of cyclopentyl, chlorophenyl, and cyclopropyl groups in this compound contributes to its distinct chemical properties and potential applications. This structural uniqueness may result in specific interactions with molecular targets, differentiating it from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
